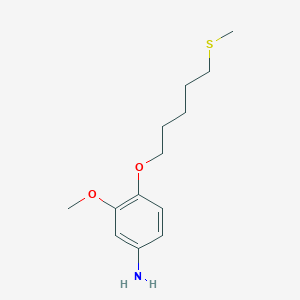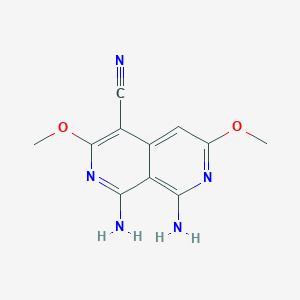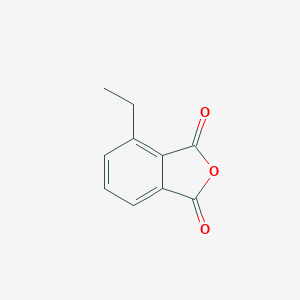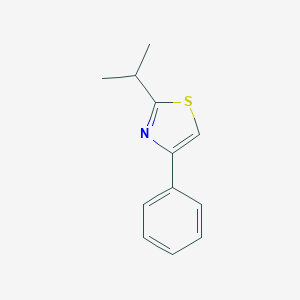
M-8-Heiap
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M-8-Heiap is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Aplicaciones Científicas De Investigación
M-8-Heiap has shown promising results in various scientific research applications, including:
1. Antimicrobial activity: M-8-Heiap has been shown to exhibit potent antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
2. Anticancer activity: M-8-Heiap has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells, making it a potential candidate for the development of new anticancer drugs.
3. Environmental remediation: M-8-Heiap has been shown to be effective in removing heavy metals from contaminated water, making it a potential candidate for the development of new environmental remediation technologies.
Mecanismo De Acción
The mechanism of action of M-8-Heiap is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress in target cells. This leads to DNA damage and cell death in cancer cells and antimicrobial activity against bacteria and fungi.
Efectos Bioquímicos Y Fisiológicos
M-8-Heiap has been shown to have various biochemical and physiological effects, including:
1. Inhibition of bacterial and fungal growth: M-8-Heiap has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membrane integrity and inducing oxidative stress.
2. Induction of apoptosis: M-8-Heiap has been shown to induce apoptosis in cancer cells by activating various signaling pathways, including the p53 pathway.
3. Removal of heavy metals: M-8-Heiap has been shown to remove heavy metals from contaminated water by forming complexes with the metals and precipitating them out of solution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
M-8-Heiap has several advantages for lab experiments, including its simple synthesis method, potent antimicrobial and anticancer activity, and environmental remediation potential. However, there are also some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on M-8-Heiap, including:
1. Development of new antibiotics: M-8-Heiap has shown potent antimicrobial activity, making it a potential candidate for the development of new antibiotics to combat antibiotic-resistant bacteria.
2. Development of new anticancer drugs: M-8-Heiap has shown promising results in inducing apoptosis in cancer cells, making it a potential candidate for the development of new anticancer drugs.
3. Environmental remediation: M-8-Heiap has shown potential for removing heavy metals from contaminated water, making it a potential candidate for the development of new environmental remediation technologies.
Conclusion
M-8-Heiap is a novel compound that has shown promising results in various scientific research applications, including antimicrobial and anticancer activity and environmental remediation potential. While there are still some limitations and unknowns about its mechanism of action, further research on M-8-Heiap could lead to the development of new antibiotics, anticancer drugs, and environmental remediation technologies.
Métodos De Síntesis
M-8-Heiap is synthesized by a simple and efficient method that involves the reaction of 8-hydroxyquinoline with maleimide in the presence of a catalyst. The resulting compound is purified using column chromatography and characterized using various spectroscopic techniques, including NMR and mass spectrometry.
Propiedades
Número CAS |
110090-92-1 |
|---|---|
Nombre del producto |
M-8-Heiap |
Fórmula molecular |
C16H22N5O8P |
Peso molecular |
443.35 g/mol |
Nombre IUPAC |
15-methoxy-21,21-dimethyl-15-oxo-11,14,16,20,22,24-hexaoxa-2,4,6,9-tetraza-15λ5-phosphapentacyclo[16.5.1.02,10.03,8.019,23]tetracosa-3,5,7,9-tetraen-7-amine |
InChI |
InChI=1S/C16H22N5O8P/c1-16(2)28-10-8-6-26-30(22,23-3)25-5-4-24-15-20-9-12(17)18-7-19-13(9)21(15)14(27-8)11(10)29-16/h7-8,10-11,14H,4-6H2,1-3H3,(H2,17,18,19) |
Clave InChI |
CWTWQHCGTODVAN-UHFFFAOYSA-N |
SMILES |
CC1(OC2C3COP(=O)(OCCOC4=NC5=C(N=CN=C5N4C(C2O1)O3)N)OC)C |
SMILES canónico |
CC1(OC2C3COP(=O)(OCCOC4=NC5=C(N=CN=C5N4C(C2O1)O3)N)OC)C |
Sinónimos |
M-8-HEIAP methyl 8-(2''-hydroxyethoxy)-2',3'-O-isopropylideneadenosine-5',2''-phosphate methyl 8-(2''-hydroxyethoxy)-2',3'-O-isopropylideneadenosine-5',2''-phosphate, (Sp)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



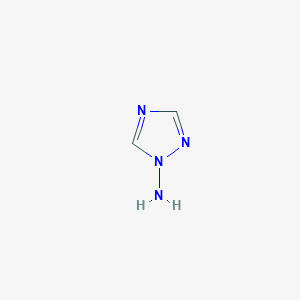
![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B25288.png)
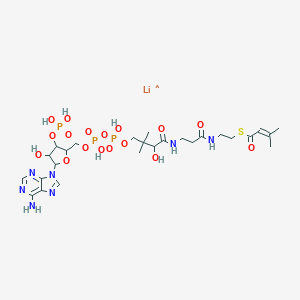
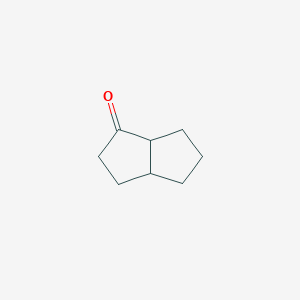
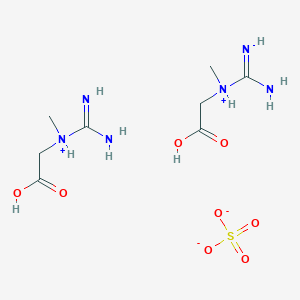
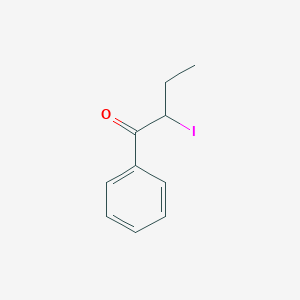
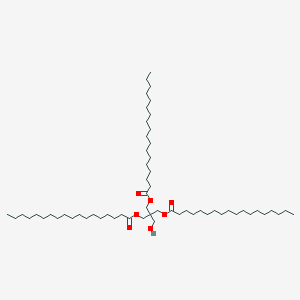
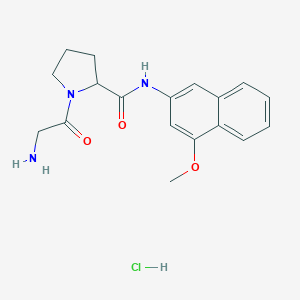
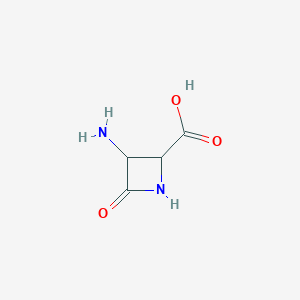
![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
